CP 640186
Description
Significance of ACC Isozymes in Cellular Metabolism
Mammalian systems express two main isoforms of ACC: Acetyl-CoA Carboxylase 1 (ACC1, encoded by ACACA) and Acetyl-CoA Carboxylase 2 (ACC2, encoded by ACACB). wikipedia.orgmybiosource.comthermofisher.comnih.gov These isozymes, while catalyzing the same reaction, exhibit distinct tissue distribution and subcellular localization, leading to specialized roles in cellular metabolism. wikipedia.orgnih.govnih.gov
ACC1 is predominantly found in lipogenic tissues such as the liver, adipose tissue, and mammary glands, where de novo fatty acid synthesis is a primary function. mybiosource.comthermofisher.com It is located in the cytoplasm and provides the malonyl-CoA necessary for the elongation of fatty acid chains. wikipedia.orgmybiosource.com
ACC2 is highly expressed in oxidative tissues like skeletal muscle and heart, although it is also present in the liver. mybiosource.comnih.gov A key distinction is that ACC2 is localized to the outer mitochondrial membrane. The malonyl-CoA produced by ACC2 in this location is thought to primarily regulate mitochondrial fatty acid oxidation by inhibiting CPT1, thereby controlling the entry of fatty acids into the mitochondria. wikipedia.orgnih.gov
The differential expression and localization of ACC1 and ACC2 highlight their distinct but interconnected roles in metabolic homeostasis. ACC1 is considered the rate-limiting enzyme for fatty acid synthesis, while ACC2 is believed to play a significant role in controlling mitochondrial fatty acid oxidation. nih.gov
Historical Context of ACC Inhibitors in Research
Given the central role of ACC in lipid metabolism, the enzyme has long been recognized as an attractive target for therapeutic intervention in conditions characterized by dysregulated fatty acid metabolism, including obesity, type 2 diabetes, and dyslipidemia. nih.govcolumbia.eduresearchgate.netsci-hub.semdpi.comucl.ac.ukresearchgate.netacs.orgnih.gov Early research into ACC inhibitors aimed to modulate fatty acid synthesis and oxidation to address these metabolic imbalances.
The development of ACC inhibitors has evolved over time, with researchers exploring various chemical scaffolds and strategies to target one or both isoforms of the enzyme. researchgate.netacs.org The potential benefits of inhibiting ACC were supported by studies in animal models, such as mice deficient in ACC2, which showed reduced body fat and increased fatty acid oxidation. nih.gov
The complexity of ACC regulation, including transcriptional control, allosteric modulation, and phosphorylation, has presented challenges and opportunities in the design of inhibitors. wikipedia.orgthermofisher.comnih.gov Understanding the structural details of the enzyme, particularly its carboxyltransferase (CT) domain and the mechanisms of allosteric activation and inhibition, has been crucial in the rational design of more potent and selective compounds. nih.govcolumbia.edusci-hub.seunibas.ch
Overview of CP 640186 as a Prototype ACC Inhibitor in Academic Research
This compound is an N-substituted bipiperidylcarboxamide that emerged as an early, well-documented prototype inhibitor in academic research targeting ACCs. mdpi.commdpi.com Discovered by researchers at Pfizer Inc., it is characterized as an isozyme-nonselective ACC inhibitor. nih.govmdpi.com This means it inhibits both ACC1 and ACC2 with similar potency. nih.govcolumbia.edumdpi.commdpi.comselleckchem.cominterchim.frmerckmillipore.commedchemexpress.com
Research utilizing this compound has been instrumental in exploring the consequences of dual ACC1/ACC2 inhibition in various biological systems, both in vitro and in vivo. nih.govcolumbia.edumdpi.commdpi.comselleckchem.cominterchim.frmerckmillipore.commedchemexpress.comsigmaaldrich.com Its use in academic research has helped to validate ACC as a therapeutic target and to elucidate the metabolic effects of reducing malonyl-CoA levels in different tissues. nih.govcolumbia.edumdpi.commdpi.com
Studies have shown that this compound can reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis in lipogenic tissues, and increase fatty acid oxidation in oxidative tissues. nih.govcolumbia.edumdpi.commdpi.cominterchim.fr These effects align with the expected outcomes of inhibiting both ACC isoforms and have provided valuable insights into the interconnectedness of fatty acid synthesis and oxidation pathways. columbia.edu
This compound has been reported to inhibit rat liver ACC1 and rat skeletal muscle ACC2 with IC50 values in the low nanomolar range. selleckchem.cominterchim.frmerckmillipore.commedchemexpress.com
Here is a summary of IC50 values for this compound:
| Enzyme Target | Species/Tissue | IC50 (nM) | Source |
| ACC1 | Rat liver | 53 | selleckchem.cominterchim.frmerckmillipore.commedchemexpress.com |
| ACC2 | Rat skeletal muscle | 61 | selleckchem.cominterchim.frmerckmillipore.commedchemexpress.com |
| ACC1 and ACC2 (HepG2) | Human cells (HepG2) | ~55 | nih.govmdpi.comselleckchem.cominterchim.fr |
In cellular studies, this compound has been shown to inhibit fatty acid synthesis, triglyceride synthesis, and triglyceride secretion in HepG2 cells (a human liver cell line expressing ACC1). columbia.eduselleckchem.cominterchim.frmedchemexpress.com It has also been demonstrated to stimulate fatty acid oxidation in C2C12 cells (a mouse muscle cell line expressing ACC2) and in rat muscle strips. columbia.eduselleckchem.cominterchim.frmerckmillipore.commedchemexpress.com
Here are some EC50 values for this compound in cellular assays:
| Cellular Process | Cell Type / Tissue | EC50 | Source |
| Fatty acid synthesis | HepG2 cells | 1.6 µM | selleckchem.cominterchim.fr |
| Triglyceride synthesis | HepG2 cells | 1.8 µM | selleckchem.cominterchim.fr |
| Triglyceride secretion | HepG2 cells | 3.0 µM | selleckchem.cominterchim.fr |
| ApoB secretion | HepG2 cells | 5.7 µM | selleckchem.cominterchim.fr |
| Fatty acid oxidation | C2C12 cells | 57 nM | selleckchem.cominterchim.frmerckmillipore.commedchemexpress.com |
| Fatty acid oxidation | Rat epitrochlearis muscle | 1.3 µM | selleckchem.cominterchim.frmerckmillipore.commedchemexpress.com |
| DENV2 proliferation | BHK-21 cells | 0.50 µM | mdpi.comresearchgate.net |
In experimental animal models, this compound has been shown to reduce malonyl-CoA concentration in various tissues, inhibit fatty acid synthesis, and increase whole-body fatty acid oxidation. nih.govcolumbia.edumdpi.cominterchim.frsigmaaldrich.com Studies in sucrose-fed rats treated with this compound demonstrated reductions in liver, muscle, and adipose tissue triglycerides, as well as reductions in body weight attributed to selective fat reduction. columbia.edu
Here are some ED50 values for this compound in experimental animals:
| Effect | Animal Model | ED50 (mg/kg) | Source |
| Lowered hepatic malonyl-CoA | Rats | 55 | selleckchem.cominterchim.fr |
| Lowered soleus muscle malonyl-CoA | Rats | 6 | selleckchem.cominterchim.fr |
| Lowered quadriceps muscle malonyl-CoA | Rats | 15 | selleckchem.cominterchim.fr |
| Lowered cardiac muscle malonyl-CoA | Rats | 8 | selleckchem.cominterchim.fr |
| Inhibited fatty acid synthesis | Rats | 13 | selleckchem.cominterchim.frsigmaaldrich.com |
| Inhibited fatty acid synthesis | CD1 mice | 11 | selleckchem.cominterchim.frsigmaaldrich.com |
| Inhibited fatty acid synthesis | ob/ob mice | 4 | selleckchem.cominterchim.frsigmaaldrich.com |
| Stimulated whole body fatty acid oxidation | Rats | ~30 | selleckchem.cominterchim.frsigmaaldrich.com |
Beyond metabolic research, this compound has also been explored in other contexts in academic research, such as its antiviral effects against dengue virus (DENV) in cell culture and mouse models, by affecting lipid synthesis crucial for viral proliferation. nih.govmdpi.comresearchgate.netmdpi.com
The crystal structure of the carboxyltransferase domain of yeast ACC in complex with this compound has provided insights into its binding mode, suggesting it binds at the interface between the two monomers of the CT dimer. columbia.edumerckmillipore.com This binding is non-competitive with respect to acetyl-CoA, citrate, and bicarbonate, and uncompetitive with respect to ATP. selleckchem.commerckmillipore.com
While this compound served as an important tool in early academic investigations of ACC inhibition, the field has since advanced with the development of newer ACC inhibitors, including some that have progressed to clinical studies. acs.orgnih.govnimbustx.com Nevertheless, this compound remains a valuable compound for in vitro and in vivo research to understand the fundamental biological roles of ACC and the consequences of its inhibition.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQKDRLEMKIYMC-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591778-68-6 | |
| Record name | CP-640186 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP-640186 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Pharmacodynamics of Cp 640186
Target Specificity and Isoform Selectivity in Mammalian Systems
Mammalian systems express two main isoforms of ACC: ACC1 and ACC2. ACC1 is primarily found in lipogenic tissues such as the liver and adipose tissue, where it is involved in fatty acid synthesis. researchgate.netpnas.org ACC2 is located in oxidative tissues like the liver, heart, and skeletal muscle, and its product, malonyl-CoA, plays a role in regulating mitochondrial fatty acid oxidation. researchgate.netpnas.org
Comparative Inhibition Kinetics of ACC1 and ACC2 Isoforms
Studies have shown that CP 640186 is a potent inhibitor of both ACC1 and ACC2 isoforms. medchemexpress.comsigmaaldrich.comsigmaaldrich.comnih.govselleckchem.comcolumbia.eduselleckchem.comadooq.com The compound exhibits similar inhibitory potencies against both enzymes. For instance, IC₅₀ values of approximately 53 nM for rat liver ACC1 and 61 nM for rat skeletal muscle ACC2 have been reported. medchemexpress.comsigmaaldrich.comselleckchem.comselleckchem.comadooq.commerckmillipore.comcaymanchem.com Another study reported IC₅₀ values of approximately 55 nM for both isozymes in inhibiting fatty acid and triglyceride synthesis in HepG2 cells. nih.govmdpi.comnih.govselleckchem.com
Here is a summary of reported IC₅₀ values:
| Target Isoform | Species | IC₅₀ (nM) | Reference |
| ACC1 | Rat liver | 53 | medchemexpress.comsigmaaldrich.comadooq.commerckmillipore.comcaymanchem.com |
| ACC2 | Rat skeletal muscle | 61 | medchemexpress.comsigmaaldrich.comadooq.commerckmillipore.comcaymanchem.com |
| ACC1 & ACC2 | Mammalian (general) | ~55 | nih.govmdpi.comnih.govselleckchem.com |
| ACC1 & ACC2 | Rat, mouse, monkey, human | ~60 | researchgate.netcolumbia.edu |
Analysis of Isozyme Non-Selectivity Profile
Based on the comparable IC₅₀ values for ACC1 and ACC2, this compound is characterized as an isozyme-nonselective ACC inhibitor. nih.govresearchgate.netselleckchem.comcolumbia.eduselleckchem.comadooq.comcaymanchem.com This non-selectivity is considered potentially advantageous for treating metabolic syndrome, as it allows for the simultaneous inhibition of fatty acid synthesis in lipogenic tissues (via ACC1 inhibition) and stimulation of fatty acid oxidation in oxidative tissues (via ACC2 inhibition). nih.govresearchgate.netpnas.orgcolumbia.edu
Enzymatic Inhibition Characteristics
This compound inhibits ACC activity through specific enzymatic mechanisms, involving reversible binding and distinct kinetic properties with respect to the enzyme's substrates.
Reversible Binding and Kinetic Properties
This compound is described as a reversible inhibitor of ACC. sigmaaldrich.comsigmaaldrich.comnih.govpnas.orgmerckmillipore.comscientificlabs.ie Kinetic studies have provided insights into its interaction with the enzyme. The inhibition is reported to be uncompetitive with respect to ATP. sigmaaldrich.comsigmaaldrich.comnih.govmerckmillipore.comscientificlabs.ie
Non-Competitive Inhibition Mechanisms with Respect to Substrates
The inhibition mechanism of this compound is non-competitive with respect to several key substrates of ACC, including acetyl-CoA, bicarbonate, and citrate. mdpi.comsigmaaldrich.comsigmaaldrich.comnih.govmerckmillipore.comscientificlabs.ie This indicates that this compound does not compete directly with these substrates for binding at the active site. Instead, it likely binds to a different site on the enzyme, affecting the enzyme's catalytic efficiency. mdpi.comnih.gov Studies suggest that this compound interacts with the enzymatic carboxyl transfer reaction. nih.gov
Molecular Binding Site and Interaction Analysis
Structural and biochemical studies have aimed to elucidate the molecular binding site of this compound on ACC. This compound is believed to target the carboxyltransferase (CT) domain of ACC. scientificlabs.ienih.govguidetopharmacology.orgpnas.orgcolumbia.edu Crystal structure analysis of the yeast ACC CT domain in complex with this compound revealed that the inhibitor binds in the active site at the interface of a dimer of the CT domain. nih.govpnas.orgcolumbia.edu this compound shows tight interactions with the putative biotin (B1667282) binding site within the CT domain. scientificlabs.ienih.gov This binding mode is distinct from that of some herbicides that inhibit plant ACCs. nih.govpnas.orgpnas.org The binding of this compound to the CT domain is associated with a preformed binding site and does not cause significant conformational changes in the CT structure, in contrast to some other inhibitors. columbia.educolumbia.edupnas.org Differences in the inhibitor conformation observed between yeast and human ACC CT structures are attributed to variations in residues within the binding pocket. rcsb.org
Localization of this compound Binding to the Carboxyltransferase (CT) Domain of ACC
Structural studies, including the crystal structure of the yeast CT domain in complex with this compound, have revealed that the inhibitor binds within the active site of the CT domain nih.govcolumbia.edupdbj.org. This active site is located at the interface of the CT domain dimer nih.govpnas.org. This compound interacts tightly with a region near the putative binding site for the carboxybiotin moiety, a substrate of the CT reaction columbia.edunih.govcolumbia.edu. The binding of this compound occurs in the canyon at the active site columbia.edu.
The crystal structure of the human ACC2 CT domain in complex with this compound (PDB ID: 3FF6) further supports its binding to the CT domain rcsb.orgnih.gov. The use of a specific C-terminal truncation of the human ACC2 CT domain allowed for crystallization in the presence of the inhibitor, confirming the CT domain as the binding site rcsb.org.
Identification of Specific Amino Acid Residues Involved in Ligand-Enzyme Interactions
Detailed structural analysis of the complex formed between the yeast CT domain and this compound has provided insights into the specific amino acid residues involved in the interaction. The flat anthracene (B1667546) ring of this compound is situated within a cavity formed by helices in the CT domain sci-hub.se.
Hydrogen bonds play a significant role in the binding of this compound to the enzyme. Specifically, the carbonyl oxygen adjacent to the anthracene ring and the carbonyl oxygen near the morpholine (B109124) ring of this compound are involved in hydrogen-bonding interactions with the enzyme columbia.edusci-hub.se. In the yeast CT complex, these interactions occur with Glu1958 and Gly2026 (yeast numbering), respectively sci-hub.se.
Studies involving human ACC have indicated that residues such as Glu-2230, Glu-2232, Ala-1964, and Lys-1967 are located near the anthracene ring of this compound in the binding pocket mdpi.com. Differences in amino acid sequences and charge distribution in the binding pocket between human and yeast ACCs can lead to distinctions in inhibitor conformation and interaction sci-hub.sercsb.org. For instance, an additional hydrogen bond with the side chain amide of Lys-1967 has been observed in the binding of certain compounds with similar binding modes to this compound in human ACC mdpi.com.
Comparative Analysis of this compound Binding Mode with Other Known Inhibitors
This compound exhibits a distinct mode of inhibiting CT activity when compared to certain other classes of ACC inhibitors, such as the herbicides that inhibit plant ACCs nih.govpdbj.orgpnas.org. While both this compound and some herbicides (like haloxyfop (B150297) and tepraloxydim) bind in the active site at the dimer interface of the CT domain, they occupy different regions pnas.orgnih.gov.
Herbicides like haloxyfop and tepraloxydim (B133549) are described as blocking catalysis by competing with the acetyl-CoA substrate, while this compound competes with the carboxybiotin substrate pnas.orgnih.gov. The binding of some herbicides, such as haloxyfop, necessitates large conformational changes in several active site residues, whereas the binding of this compound does not induce significant structural changes in the CT domain columbia.educolumbia.edupnas.org.
Despite chemical diversity, some inhibitors share common anchoring points or exhibit similar binding modes to this compound within the CT domain mdpi.comnih.gov. For example, certain piperidinylpiperidines and spirochromanones have shown similar conformations and binding modes as this compound in the human ACC CT domain, interacting with conserved residues like Gly-2162 and Glu-2230 (human numbering, equivalent to yeast Gly-1958 and Glu-2026) mdpi.com. The structural information from the this compound complex, along with complexes of other inhibitors like CoA and haloxyfop, has helped identify distinct regions in the CT active site that can be targeted for developing new inhibitors columbia.edu.
Here is a summary of binding characteristics:
| Inhibitor Class | Target Domain | Binding Site Location | Substrate Competition | Conformational Change Upon Binding |
| This compound | CT | Active site, dimer interface, near carboxybiotin site columbia.edunih.govcolumbia.edupdbj.org | Carboxybiotin pnas.orgnih.gov | Minor/Not significant columbia.educolumbia.edu |
| Certain Herbicides (e.g., Haloxyfop) | CT | Active site, dimer interface pnas.orgnih.gov | Acetyl-CoA pnas.orgnih.gov | Large pnas.org |
| Certain Herbicides (e.g., Tepraloxydim, Pinoxaden) | CT | Active site, dimer interface pnas.orgnih.gov | Acetyl-CoA pnas.orgnih.gov | Small pnas.orgnih.gov |
Cellular and Subcellular Metabolic Reprogramming Induced by Cp 640186
Regulation of Malonyl-CoA Homeostasis
CP 640186 effectively reduces malonyl-CoA concentrations in both lipogenic and oxidative tissues. nih.govmdpi.com Studies in experimental animals have shown that this compound acutely lowers malonyl-CoA levels in the liver, soleus muscle, quadriceps muscle, and cardiac muscle. nih.govselleckchem.comresearchgate.net The reduction in malonyl-CoA is a direct consequence of ACC inhibition. researchgate.netmdpi.com This decrease in malonyl-CoA is central to the metabolic effects of this compound, as it alleviates the inhibition of CPT-I, a critical enzyme for transporting fatty acids into mitochondria for oxidation. marquette.educolumbia.edu
Research findings on the effect of this compound on malonyl-CoA levels include:
| Tissue | ED₅₀ (mg/kg) |
| Hepatic (Liver) | 55 |
| Soleus Muscle | 6 |
| Quadriceps Muscle | 15 |
| Cardiac Muscle | 8 |
Data derived from studies in rats treated with this compound. nih.govselleckchem.comresearchgate.net
Modulation of De Novo Fatty Acid Biosynthesis Pathways
De novo fatty acid synthesis, primarily occurring in the cytosol and catalyzed by ACC1 and fatty acid synthase, is significantly impacted by this compound due to the reduction in its essential substrate, malonyl-CoA. mdpi.comcolumbia.edu
Inhibition of Fatty Acid Synthesis in Lipogenic Cell Models (e.g., HepG2 cells)
In lipogenic cell models such as human hepatocellular carcinoma HepG2 cells, which express ACC1, this compound has been shown to inhibit fatty acid synthesis. nih.govmedchemexpress.comselleckchem.comsigmaaldrich.com Studies have demonstrated that this compound inhibits fatty acid synthesis in HepG2 cells with an EC₅₀ value in the micromolar range. medchemexpress.commedchemexpress.com This inhibition is a direct result of the decreased availability of malonyl-CoA, the building block for fatty acid elongation. mdpi.comcolumbia.edu
Detailed research findings in HepG2 cells include:
| Effect | EC₅₀ (µM) |
| Inhibition of Fatty Acid Synthesis | 0.62 |
| Inhibition of TG Synthesis | 1.8 |
| Inhibition of TG Secretion | 3.0 |
| Inhibition of ApoB Secretion | 5.7 |
Data derived from studies using CP-610431 and CP-640186 in HepG2 cells. CP-640186 was reported to be 2-3 times more potent than CP-610431 in inhibiting HepG2 cell fatty acid and TG synthesis. nih.govselleckchem.comsigmaaldrich.com
Effects on Triglyceride Synthesis and Cellular Secretion in Hepatic Systems
Beyond inhibiting fatty acid synthesis, this compound also affects downstream lipid metabolism, including triglyceride (TG) synthesis and secretion in hepatic systems like HepG2 cells. Studies have shown that this compound reduces both TG synthesis and secretion in these cells. nih.govmedchemexpress.comselleckchem.comsigmaaldrich.com This is consistent with the reduced availability of newly synthesized fatty acids, which are required for TG formation. The inhibition of TG secretion, particularly in the form of very-low-density lipoprotein (VLDL) particles which contain apolipoprotein B (ApoB), is also observed. nih.govselleckchem.comsigmaaldrich.com
Research findings on the effects of this compound on TG synthesis and secretion in HepG2 cells are included in the table above (Section 3.2.1).
Enhancement of Mitochondrial Fatty Acid Oxidation
In addition to suppressing fatty acid synthesis, this compound promotes the oxidation of fatty acids in mitochondria. This is primarily mediated through the reduction of malonyl-CoA levels, which disinhibits CPT-I, the enzyme responsible for transporting long-chain fatty acids into the mitochondrial matrix for beta-oxidation. marquette.educolumbia.edu
Stimulation of Palmitate Acid Oxidation in Oxidative Cell Lines (e.g., C2C12 cells)
In oxidative cell lines such as mouse myoblasts C2C12, which express ACC2, this compound has been shown to stimulate fatty acid oxidation. nih.govmedchemexpress.commdpi.comselleckchem.comresearchgate.netmedchemexpress.commerckmillipore.com Specifically, studies using palmitate, a common saturated fatty acid, have demonstrated that this compound increases palmitate oxidation in C2C12 cells. medchemexpress.commedchemexpress.com This effect is concentration-dependent and highlights the compound's ability to redirect fatty acid metabolism towards catabolism in oxidative tissues. medchemexpress.commedchemexpress.com
Detailed research findings on the stimulation of palmitate oxidation include:
| Cell Type / Tissue | Effect | EC₅₀ | Maximal Stimulation |
| C2C12 cells | Stimulated palmitate acid oxidation | 57 nM | 280% |
| Isolated rat epitrochlearis muscle | Stimulated palmitate acid oxidation | 1.3 µM | 240% |
Data derived from studies using this compound. medchemexpress.commedchemexpress.com
Impact on Carnitine Palmitoyltransferase I (CPT-I) Activity and Fatty Acid Shuttling
Malonyl-CoA is a key regulator of mitochondrial fatty acid uptake, acting as an allosteric inhibitor of CPT-I. marquette.educolumbia.edu By reducing malonyl-CoA concentrations, this compound relieves the inhibition of CPT-I, thereby increasing the rate at which long-chain fatty acids are transported into the mitochondria. marquette.edu This enhanced shuttling of fatty acids into the mitochondria facilitates their subsequent beta-oxidation, leading to increased energy production from fats. Studies have shown that this compound increases CPT-I activity, contributing to the observed increase in fatty acid oxidation. columbia.edu
Pre Clinical Investigation of Cp 640186 in Mechanistic Disease Models
Elucidation of Metabolic Dysregulation Mechanisms
CP 640186 has been studied for its impact on metabolic dysregulation, particularly in the context of conditions like insulin (B600854) resistance, obesity, and fatty liver disease. Its mechanism of action as an ACC inhibitor directly influences fatty acid synthesis and oxidation, which are central to these metabolic processes.
Mechanisms of Improved Insulin Sensitivity in Pre-clinical Animal Models
Studies in pre-clinical animal models have indicated that this compound can improve insulin sensitivity. In wild-type mice, treatment with CP-640186 led to improved insulin sensitivity. researchgate.net. In diet-induced obese animal models, this compound has been shown to improve insulin sensitivity. merckmillipore.combellbrooklabs.com. This improvement is linked to its ability to inhibit ACC, which subsequently reduces tissue malonyl-CoA levels, inhibits fatty acid biosynthesis, and stimulates fatty acid oxidation. mdpi.comresearchgate.net. This metabolic shift can contribute to better glucose utilization and reduced insulin resistance. Some studies in rats demonstrated stimulation of insulin sensitivity in insulin-resistant muscle tissue within a short period after administration of CP-640186. columbia.edu. Chronic treatment with CP-640186 in sucrose-fed rats dose-dependently reduced the hyperinsulinemia produced by the high sucrose (B13894) diet without changing plasma glucose levels and improved insulin sensitivity. columbia.edu.
However, it is worth noting that in insulin-resistant ob/ob mice, CP-640186 treatment resulted in a further deterioration of their metabolic condition, the reasons for which were not fully explained in one source. researchgate.net.
Impact on Hepatic and Adipose Lipid Accumulation
This compound has demonstrated effects on reducing lipid accumulation in the liver and adipose tissue in pre-clinical models. As an ACC inhibitor, it decreases tissue malonyl-CoA levels, which in turn inhibits fatty acid biosynthesis. mdpi.comresearchgate.net. This inhibition of fatty acid synthesis, particularly in lipogenic tissues like the liver and adipose tissue where ACC1 is present, contributes to reduced fat content. mdpi.compnas.org. Studies in Sprague-Dawley rats and CD1 and ob/ob mice showed that CP-640186 inhibited fatty acid synthesis and triglyceride synthesis. merckmillipore.com. In sucrose-fed rats treated chronically, CP-640186 dose-dependently reduced triglycerides in the liver, muscle, and adipose tissue. columbia.edu. CP-640186 also decreased hepatic steatosis and insulin resistance in mice fed a high-fat diet, although this effect might be secondary to reductions in adiposity. medcraveonline.comresearchgate.net. In HepG2 cells, CP-640186 inhibited fatty acid synthesis and triglyceride synthesis. medchemexpress.commedchemexpress.com.
Role in Modulating Systemic Metabolic Parameters Related to Energy Balance
The inhibition of ACC by this compound influences systemic metabolic parameters related to energy balance by shifting the body's fuel utilization. By inhibiting fatty acid synthesis and stimulating fatty acid oxidation, CP-640186 can lead to a reduction in body fat mass and body weight. mdpi.comresearchgate.net. This metabolic shift promotes the utilization of fatty acids as an energy source. medchemexpress.commedchemexpress.com. In experimental animals, CP-640186 increased whole body fatty acid oxidation. columbia.edu. Oral administration of CP-640186 in rats showed a complete shift from carbohydrate utilization to fatty acid utilization as a source of energy at a high exposure level. medchemexpress.commedchemexpress.com. This was evidenced by time-dependent reductions in the respiratory quotient (RQ), a measure of the ratio of carbon dioxide produced to oxygen consumed, indicating increased fatty acid oxidation. medchemexpress.comcaymanchem.com.
CP-640186 has been shown to reduce body weight gain on a high-fat diet in mice. researchgate.net. In sucrose-fed rats, chronic treatment with CP-640186 reduced body weight due to selective fat reduction without reducing lean body mass. columbia.edu.
Antineoplastic Mechanisms in Cancer Cell Models
Beyond its metabolic effects, this compound has also been investigated for its potential antineoplastic mechanisms, primarily through its inhibition of ACC, which plays a role in the altered lipid metabolism observed in cancer cells.
Exploration of Growth Inhibition in Various Cancer Cell Lines (e.g., H460 cells)
This compound has demonstrated the ability to inhibit the growth of certain cancer cell lines. Treatment with CP-640186 has been shown to inhibit H460 cell growth. medchemexpress.commedchemexpress.comarctomsci.com. Specifically, treatment with 20 µM CP-640186 for 48 hours led to a decrease in H460 cell number compared to vehicle-treated controls. medchemexpress.com. Studies have suggested that the inhibition of ACC, and consequently fatty acid synthesis, is critical for the proliferation of cancer cells. sci-hub.senih.govamegroups.org.
Interplay between ACC Inhibition and Cancer Cell Lipid Metabolism Reprogramming
Cancer cells often exhibit reprogrammed lipid metabolism, including high rates of de novo fatty acid synthesis, to support their rapid proliferation and survival. sci-hub.senih.gov. ACC is a crucial enzyme in this process. nih.gov. This compound, by inhibiting ACC, interferes with this reprogrammed lipid metabolism. Inhibition of ACC by CP-640186 decreases malonyl-CoA levels, thereby inhibiting fatty acid synthesis in cancer cells. mdpi.comresearchgate.netnih.gov. This disruption of fatty acid synthesis can impact membrane biosynthesis, energy supply, and signal transduction pathways essential for cancer cell growth. nih.gov.
Furthermore, the interplay between ACC inhibition and cancer cell lipid metabolism extends to the potential impact on monounsaturated fatty acid (MUFA) levels. Studies suggest that inhibition of either ACC or stearoyl-CoA desaturase 1 (SCD1), an enzyme later in the fatty acid synthesis pathway, affects a common product critical for cell proliferation, likely MUFAs. nih.gov. Exogenous administration of oleic acid, a MUFA, was able to restore the low proliferation rate in H460 cells treated with ACC inhibitors, reinforcing the importance of MUFAs for cancer cell proliferation. nih.gov.
The inhibition of ACC by compounds like CP-640186 can lead to decreased phospholipid levels in cancer cells, which may contribute to the inhibition of their proliferation. sci-hub.se. This highlights how ACC inhibition disrupts the lipid metabolic pathways that cancer cells rely on for growth and survival.
Investigation of Downstream Signaling Pathways in Antineoplastic Activity
The role of this compound in antineoplastic activity is intrinsically linked to its function as an ACC inhibitor. Elevated expression of ACC1 is frequently observed in various cancer types, suggesting its importance in supporting the metabolic demands of rapidly proliferating tumor cells mdpi.comnih.gov. ACC's central position in fatty acid metabolism implies that its inhibition can impact downstream signaling pathways critical for cancer cell survival and growth.
Studies have indicated a close association between ACC1 and major signaling cascades involved in cancer, such as the PI3K/Akt/mTOR pathway nih.gov. This pathway is a key regulator of cell growth, survival, and metabolism. Inhibition of ACC1 has been shown to negatively impact AKT-related pathways, which can be detrimental to cancer cells nih.gov. Furthermore, transcription factors like SREBP-1 and oncogenes such as HER2 can influence ACC1 expression through their downstream signaling effects nih.gov.
The AMPK pathway is another significant regulator of cellular metabolism, growth, and autophagy, and it can modulate ACC activity nih.govresearchgate.net. ACC1 is considered to mediate metabolic stress sensed by AMPK and influence downstream cancer metabolism reprogramming nih.gov. While direct, detailed investigations specifically on this compound's effects on these downstream signaling pathways in antineoplastic models are not extensively detailed in the provided search results, its established role as an ACC inhibitor strongly implicates its potential to modulate these pathways, similar to other ACC inhibitors studied in cancer contexts mdpi.comnih.govresearchgate.net. For instance, another ACC inhibitor, Soraphen A, has been shown to affect fatty acid synthesis and oxidation, leading to suppressed proliferation and induction of apoptosis and autophagy in certain cancer cells mdpi.comresearchgate.net.
Antiviral Mechanisms in Viral Infection Models
This compound has demonstrated antiviral properties in pre-clinical models, particularly against certain RNA viruses. Its antiviral activity is primarily attributed to its inhibitory effect on ACC, which disrupts the host cell's lipid metabolism, a process that many viruses exploit for replication researchgate.netnih.govresearchgate.netmdpi.commdpi.com.
Inhibition of Flavivirus Replication (e.g., Dengue Virus, Zika Virus)
Investigations have shown that this compound effectively inhibits the replication of Flaviviruses, including Dengue virus (DENV) and Zika virus nih.govresearchgate.netmdpi.comdntb.gov.ua. Pre-clinical studies using cell culture models have demonstrated a clear antiviral ability of this compound against DENV, including all four serotypes, and Zika virus nih.govresearchgate.net.
Data on the half-maximal inhibitory concentration (IC50) of this compound against different Flaviviruses in BHK-21 cells are presented in the table below:
| Virus Type | Cell Line | IC50 (µM) | Reference |
| DENV Serotype 1 | BHK-21 | 0.96 | nih.govresearchgate.net |
| DENV Serotype 2 | BHK-21 | 1.22 | nih.govresearchgate.net |
| DENV Serotype 3 | BHK-21 | 0.99 | nih.govresearchgate.net |
| DENV Serotype 4 | BHK-21 | 1.69 | nih.govresearchgate.net |
| Zika Virus | BHK-21 | 1.27 | nih.govresearchgate.net |
The antiviral effect of this compound against DENV2 was observed to be particularly effective at early stages of infection, specifically within 8 hours post-infection nih.gov.
The mechanism by which this compound inhibits Flavivirus replication involves the disruption of the cellular lipid environment nih.govresearchgate.net. Flaviviruses are known to heavily rely on host cell lipid synthesis and metabolism to create the necessary structures and components for their replication cycle nih.govresearchgate.net. ACC, being the rate-limiting enzyme in de novo fatty acid synthesis, plays a critical role in providing the lipids required for viral proliferation nih.govresearchgate.net.
This compound, by inhibiting ACC activation, interferes with cellular lipid synthesis nih.govresearchgate.net. Studies using techniques like oil red staining have shown that DENV infection leads to a significant consumption of cellular lipid droplets nih.govresearchgate.net. Treatment with this compound was observed to inhibit this process, effectively retaining cellular lipids and preventing their consumption by the virus researchgate.net. This supports the hypothesis that this compound treatment leads to a deficiency in key lipids essential for dengue virus replication, thereby inhibiting the generation of progeny viruses nih.govresearchgate.net.
Research into the antiviral mechanism of this compound has included the analysis of viral protein and mRNA expression levels in infected cells. Studies have shown that treatment with this compound significantly reduced the mRNA levels of viral proteins, such as the E and NS1 proteins, in DENV-infected cells compared to untreated controls nih.gov.
Further analysis using Western blotting indicated that this compound did not inhibit viral protein expression when present before viral infection, suggesting it does not block virus entry into the cell nih.gov. However, when added after infection, this compound treatment within the first 8 hours post-infection led to a reduction in the expression levels of viral proteins, such as the E protein nih.gov. Confocal microscopy studies corroborated these findings, showing a notable decrease in the levels of viral E protein and viral double-stranded RNA (dsRNA), an indicator of viral replication, in the presence of this compound nih.govresearchgate.net.
Disruption of Cellular Lipid Environment Essential for Viral Proliferation
Modulation of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) Infection Dynamics
This compound has also been investigated for its effects on Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) infection dynamics. PRRSV is an economically significant swine virus whose replication is also dependent on host cell lipid metabolism researchgate.netmdpi.comnih.gov.
Studies have demonstrated that CP-640186, acting as an ACC1-specific pharmacological inhibitor in this context, inhibited PRRSV infection in cell culture models researchgate.netmdpi.comnih.gov. Treatment of infected cells with CP-640186 resulted in a dose-dependent inhibition of the expression of the PRRSV-N protein, a key viral structural protein mdpi.comnih.gov.
The table below summarizes the effect of this compound on PRRSV-N protein expression and viral titers:
| This compound Concentration (µM) | PRRSV-N Protein Expression (Relative to Control) | PRRSV Titer (TCID50/mL) | Reference |
| 0.2 | Decreased | Decreased | mdpi.comnih.gov |
| 1 | Further Decreased | Further Decreased | mdpi.comnih.gov |
| 5 | Significantly Decreased | Significantly Decreased | mdpi.comnih.gov |
Note: Data are illustrative based on dose-dependent inhibition reported in sources mdpi.comnih.gov. Specific quantitative values for relative protein expression and viral titers at each concentration were not provided in the search snippets to create a precise numerical table.
Furthermore, indirect immunofluorescence assays showed a noticeable reduction in the fluorescence intensity of PRRSV-N protein in the presence of this compound, consistent with the Western blot results nih.gov. The reduction in PRRSV titers, as measured by TCID50 assay, further supported the inhibitory effect of this compound on viral replication nih.gov. These findings collectively underscore the importance of fatty acids in PRRSV infection and highlight this compound's ability to modulate PRRSV infection dynamics through the inhibition of ACC1, which is linked to the AMPK-ACC1 signaling pathway that PRRSV manipulates researchgate.netmdpi.comnih.gov.
Structural and Computational Biology of Cp 640186 Enzyme Interactions
Crystal Structure Determination of ACC-CP 640186 Complexes
Crystal structure analysis of the ACC CT domain in complex with CP 640186 has provided significant insights into the molecular basis of its inhibitory action. Structures have been determined for complexes involving both yeast and human ACC isoforms.
Structural Insights from Yeast Acetyl-CoA Carboxylase Carboxyltransferase Domain Complexes
The crystal structure of the yeast ACC CT domain in complex with this compound was determined at 2.8 Å resolution columbia.edu (also reported at 2.7 Å resolution capes.gov.brcolumbia.edu). This structure revealed that this compound binds in the active site of the CT domain, located at the interface between the two monomers of the CT dimer nih.govcolumbia.educapes.gov.br. The inhibitor occupies the putative biotin (B1667282) binding site within this interface nih.govcolumbia.educolumbia.edu. The binding involves tight interactions with residues in the active site nih.govcolumbia.edu. CP-640186 causes only minor conformational changes in the enzyme upon binding columbia.edu.
Structural Insights from Human Acetyl-CoA Carboxylase 2 Carboxyltransferase Domain Complexes
The crystal structure of the human ACC2 CT domain complexed with this compound has also been determined (PDB ID 3FF6), with a resolution of 3.19 Å rcsb.org. This structure similarly shows this compound binding to the CT domain nih.govresearchgate.netpdbj.org. The determination of this structure was facilitated by the identification of a specific C-terminal truncation of the human ACC2 CT domain that retained functional competency and crystallized in the presence of inhibitors rcsb.orgnih.govresearchgate.netpdbj.org. The human ACC2 CT domain structure includes a novel C-terminus comprised of three intertwined α-helices extending outwards from the enzyme rcsb.orgnih.govresearchgate.net. The co-crystal structure of human ACC2 with CP-640186 suggested that two carbonyl groups of the inhibitor are essential for potent ACC2 inhibition, forming interactions with residues such as Gly2162 and Glu2230 pdbj.orgnih.gov.
Comparative Structural Analysis of Inhibitor Conformation and Enzyme Dynamics
Comparative analysis of the yeast and human ACC CT domain structures in complex with this compound has highlighted both similarities and differences in the inhibitor binding mode and enzyme conformation. While this compound binds at the dimer interface in both species, differences in the observed inhibitor conformation between the yeast and human structures are attributed to variations in the amino acid residues lining the binding pocket rcsb.orgnih.govresearchgate.netpdbj.orgsci-hub.se. These differences in the binding pocket between yeast and human ACC are considered crucial for the design of species-specific inhibitors sci-hub.se.
Compared to other ACC inhibitors like the herbicides haloxyfop (B150297) and tepraloxydim (B133549), this compound exhibits a distinct mode of inhibiting CT activity nih.govcolumbia.edurcsb.org. While haloxyfop requires large conformational changes for binding, tepraloxydim and pinoxaden (B166648) require only small changes columbia.edu. CP-640186 has tight interactions with the putative biotin binding site and shows a distinct mechanism compared to these herbicides nih.govcolumbia.edu. The structural information has helped identify different regions within the CT active site that can be targeted by inhibitors nih.gov.
Structure-Activity Relationship (SAR) Studies and Analog Development
SAR studies based on the structure of this compound and its interaction with ACC have been crucial for the design and synthesis of novel ACC inhibitors.
Identification of Key Pharmacophoric Elements for Potent ACC Inhibition
The co-crystal structure data, particularly with human ACC2, indicated that specific functional groups within this compound are critical for its potent inhibitory activity. The two carbonyl groups of this compound have been identified as essential for potent ACC2 inhibition, based on their interactions with residues like Gly2162 and Glu2230 in the human enzyme pdbj.orgnih.gov. The flat anthracene (B1667546) ring of CP-640186 is located in a cavity formed by helices in the N- and C-termini of the CT domain, and the carbonyl groups adjacent to the anthracene and morpholine (B109124) rings form hydrogen bonds with key residues like Glu2026 and Gly1958 (yeast numbering) sci-hub.se. Both piperidine (B6355638) rings are situated in a hydrophobic chamber sci-hub.se.
Design and Synthesis Strategies for Spirolactone and Piperidinylpiperidine Derivatives Based on this compound Scaffolding
Building upon the structural understanding of this compound binding and its SAR, various analog series have been designed and synthesized to improve potency, selectivity, and pharmacokinetic properties. Two notable classes of derivatives are spirolactones and piperidinylpiperidines researchgate.netnih.govresearchgate.net.
Spirolactone derivatives have been developed, with studies focusing on enhancing interactions with key residues identified from the this compound-ACC2 complex structure, such as Gly2162 and Glu2230 pdbj.orgnih.gov. Design strategies involved modifying the spiro-lactone ring and other parts of the molecule to improve metabolic stability researchgate.net. For instance, a spirolactone derivative (S)-1 was identified as a potent ACC inhibitor, and further modifications led to spiro-imide derivatives with improved metabolic stability researchgate.netresearchgate.net.
Piperidinylpiperidine derivatives, sharing a core structure related to this compound, have also been synthesized and evaluated as ACC inhibitors sci-hub.senih.govresearchgate.net. These derivatives often maintain the bipiperidylcarboxamide pharmacophore sci-hub.se. Design efforts have explored replacing the anthracene ring with heterocyclic rings to enhance interactions nih.gov. Molecular docking studies have shown that these derivatives can possess similar conformations and binding modes to this compound in the human ACC CT domain nih.gov. Some piperidinylpiperidine derivatives have shown comparable inhibitory activity to this compound against ACC1/2 nih.govresearchgate.net.
These design and synthesis strategies, guided by structural and SAR information derived from this compound, have led to the identification of novel compounds with promising ACC inhibitory activities.
In Silico Approaches to Molecular Interaction and Rational Drug Design
In silico approaches, such as molecular docking and various drug design methodologies, have been extensively applied to investigate the interaction of CP-640186 with ACC and to facilitate the rational design of new inhibitors. These computational methods leverage the known structural information of ACC, particularly its CT domain, often in complex with CP-640186, to predict binding modes, affinities, and to design compounds with improved properties. nih.govnih.govresearchgate.netnih.govsci-hub.se
Molecular Docking Simulations for Ligand-Target Prediction
Molecular docking simulations play a crucial role in predicting the binding orientation and affinity of a ligand, such as CP-640186 or potential new inhibitors, within the active site of a target enzyme like ACC. nih.govnih.govsci-hub.se Studies have utilized the co-crystal structure of the ACC CT domain in complex with CP-640186 (e.g., PDB ID: 3FF6) as a template for docking studies of other compounds. nih.govtandfonline.com These simulations have revealed that CP-640186 binds at the dimer interface of the CT domain, interacting with specific amino acid residues. nih.govnih.gov Docking studies have been used to compare the predicted binding modes of novel compounds to that of CP-640186, assessing their potential inhibitory activity. nih.govnih.govtandfonline.com For instance, docking simulations showed that certain compounds designed as ACC inhibitors possessed similar conformations and binding modes as CP-640186 in the CT domain of human ACC. nih.gov These simulations can also highlight differences in interactions, such as the formation of hydrogen bonds with different residues compared to CP-640186, which can explain variations in inhibitory activity. tandfonline.com
Application of Ligand-Based and Structure-Based Drug Design Methodologies
Both ligand-based and structure-based drug design methodologies have been employed, often in conjunction with the structural information provided by CP-640186-ACC complexes, to discover and optimize ACC inhibitors. researchgate.netnih.govsci-hub.se
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target enzyme to design ligands that fit optimally into the binding site. The crystal structure of the ACC CT domain in complex with CP-640186 has been instrumental in SBDD efforts, providing detailed insights into the inhibitor's interactions with key residues. nih.govpnas.orgcolumbia.edu This structural information has guided the design of compounds intended to enhance interactions with specific amino acids, such as Gly-2162 and Glu-2230, which are known to interact with CP-640186. researchgate.netnih.gov SBDD techniques, including virtual screening based on crystal structures, have led to the identification of novel chemical series with inhibitory effects against ACC. sci-hub.senimbustx.com
Ligand-based drug design (LBDD), on the other hand, relies on the knowledge of existing active compounds, like CP-640186, to design new molecules with similar biological activity. By analyzing the structural features and properties of CP-640186 and other known ACC inhibitors, researchers can develop pharmacophore models or QSAR (Quantitative Structure-Activity Relationship) models to predict the activity of new compounds. researchgate.netsci-hub.se These models can then be used to screen virtual libraries of compounds or guide the synthesis of analogs of CP-640186 with potentially improved potency or pharmacokinetic properties. researchgate.net The design of spirolactones bearing a 2-ureidobenzothiophene moiety, for example, was influenced by the structural information from the CP-640186-ACC2 complex and employed both ligand- and structure-based approaches. researchgate.netnih.gov
The combination of these in silico approaches, anchored by the structural understanding of CP-640186's interaction with ACC, has been a powerful strategy in the ongoing search for more effective ACC inhibitors.
Advanced Research Methodologies for Investigating Cp 640186
Biochemical Enzyme Activity Assays (e.g., ATP-dependent Carboxylation)
Biochemical enzyme activity assays are fundamental in characterizing the effect of CP 640186 on ACC. These assays typically measure the enzyme's catalytic activity, such as the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. mdpi.comreactionbiology.comresearchgate.net this compound has been shown to inhibit both ACC1 and ACC2 isoforms in various species, including rat, mouse, monkey, and human, with reported IC₅₀ values around 50-60 nM. mdpi.comnih.govcolumbia.edunih.gov Studies using these assays have indicated that this compound interacts with the carboxyltransferase (CT) domain of ACC, affecting the transfer of a carboxyl group from biotin (B1667282) to acetyl-CoA. columbia.edumarquette.eduresearchgate.netnih.gov
Specific assay methods used include ADP-Glo based quantification, which measures the ADP produced during the ATP-dependent carboxylation reaction reactionbiology.combellbrooklabs.com, and capillary electrophoresis assays, which separate and quantify the reaction components like ATP, ADP, acetyl-CoA, and malonyl-CoA researchgate.net. These assays have confirmed the inhibitory effect of this compound on ACC activity. reactionbiology.comresearchgate.net
An example of data from such assays shows the IC₅₀ values of this compound for different ACC isoforms:
| Enzyme Isoform | Species | IC₅₀ (nM) | Source |
| ACC1 | Rat liver | 53 | medchemexpress.commedchemexpress.com |
| ACC2 | Rat skeletal muscle | 61 | medchemexpress.commedchemexpress.com |
| ACC1 | Human | ~55 | nih.gov |
| ACC2 | Human | ~55 | nih.gov |
| ACC1 | Rat, mouse, monkey, human | 60 | columbia.edu |
| ACC2 | Rat, mouse, monkey, human | 60 | columbia.edu |
These findings demonstrate the potency and non-selective nature of this compound inhibition against both ACC isoforms. mdpi.comnih.govcolumbia.edunih.gov
Cellular Metabolic Flux Analysis Using Isotopic Tracers
Cellular metabolic flux analysis (MFA) with isotopic tracers is a powerful technique to investigate how this compound affects metabolic pathways in living cells. chemrxiv.orgnih.govnih.govisotope.com By using substrates labeled with stable isotopes like ¹³C-acetate or ¹³C-glucose, researchers can track the flow of carbon through metabolic networks and quantify reaction rates (fluxes). chemrxiv.orgnih.govnih.govisotope.com
Studies utilizing ¹³C-acetate as a tracer in HepG2 cells have been employed to examine the impact of this compound on fatty acid metabolism. chemrxiv.org Real-time NMR-based MFA has allowed for the detection of time-dependent metabolic changes in the presence of this compound, particularly observing effects on fatty acid content. chemrxiv.org This approach has been used to determine the half-maximal effective concentration (EC₅₀) of this compound against fatty acid metabolism in living cells by measuring the inhibition extent of fatty acid synthesis rates at varying compound concentrations. chemrxiv.org
While the provided information highlights the application of ¹³C MFA in studying fatty acid metabolism and the general utility of tracers like [1,2-¹³C₂]glucose and [U-¹³C₅]glutamine for analyzing central carbon metabolism nih.govnih.govisotope.com, specific detailed flux data directly linking this compound treatment to quantitative changes in specific metabolic fluxes beyond general fatty acid synthesis inhibition is not extensively detailed in the search results. However, the methodology confirms that this compound inhibits fatty acid synthesis and stimulates fatty acid oxidation, leading to reduced malonyl-CoA levels. mdpi.comnih.govcolumbia.edunih.gov
Advanced Imaging Techniques for Cellular Lipid Droplets and Organelles
Advanced imaging techniques are crucial for visualizing the cellular effects of this compound, particularly on lipid metabolism and organelle morphology. Given that this compound affects fatty acid synthesis and oxidation, its impact on lipid droplets (LDs), the primary storage sites for neutral lipids, is of interest. ub.edumdpi.com
Oil red staining, a common method for visualizing lipid droplets, has been used in conjunction with microscopy to observe changes in cellular lipid droplet content upon this compound treatment. nih.gov Studies have shown that while dengue virus infection can deplete cellular lipid droplets, incubation with this compound can increase cellular lipid droplet content in a dose-dependent manner. nih.gov This suggests that this compound's inhibition of ACC and subsequent alteration of lipid metabolism directly influences the accumulation of lipids within these organelles. nih.gov
Other advanced imaging techniques relevant to studying lipid droplets and organelles include label-free methods like mass spectrometry and transmission light microscopy, as well as fluorescence imaging techniques utilizing specific dyes like BODIPY 493/503 for selective LD visualization. mdpi.comnih.gov While these techniques are generally applicable to studying lipid droplets mdpi.comnih.gov, the search results specifically mention oil red staining in the context of this compound research nih.gov.
Gene Expression Profiling and Proteomics in Response to this compound Treatment
Investigating changes in gene expression and protein levels provides insights into the cellular pathways affected by this compound treatment. Gene expression profiling (e.g., using techniques like RT-qPCR or RNA sequencing) and proteomics (studying the entire set of proteins) can reveal how cells respond at the molecular level to ACC inhibition by this compound. uni-koeln.degenecards.org
While the search results discuss the general application of "omics" technologies like metabolomics and proteomics for characterizing cellular phenotypes and the use of next-generation sequencing for transcriptomics uni-koeln.de, specific detailed findings on gene expression profiling or comprehensive proteomics studies directly resulting from this compound treatment are not extensively provided.
However, one study mentions analyzing the levels of phosphorylated ACC (p-ACC) and total ACC (T-ACC) proteins by Western blotting in cells treated with this compound. nih.gov This indicates that targeted protein analysis techniques are used to assess the direct molecular targets and downstream signaling affected by the compound. The same study also utilized RT-qPCR to analyze the mRNA levels of viral proteins in the context of this compound affecting dengue virus infection, suggesting that gene expression changes related to specific pathways or responses can be monitored. nih.gov
Cryo-Electron Microscopy and X-ray Crystallography for Structural Elucidation
Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography are powerful techniques for determining the three-dimensional structure of proteins and their complexes with inhibitors like this compound. This structural information is vital for understanding the molecular basis of inhibition and guiding the design of new compounds. columbia.edunih.govrcsb.orgcolumbia.edu
The crystal structure of the carboxyltransferase (CT) domain of yeast ACC in complex with this compound has been determined using X-ray crystallography. columbia.edunih.govcolumbia.edu This structure revealed that this compound binds in the active site at the interface of the CT domain dimer, interacting tightly with the putative biotin binding site. columbia.edunih.govcolumbia.edu This provided structural evidence supporting the kinetic observations that this compound inhibits the CT activity and may function by blocking biotin binding. columbia.edumarquette.edunih.govcolumbia.edu
Furthermore, the crystal structure of the human ACC2 CT domain in complex with this compound has also been determined. rcsb.orgresearchgate.net This structure, obtained through X-ray diffraction at a resolution of 3.19 Å, revealed distinctions compared to the yeast enzyme complex, particularly in the conformation of the inhibitor due to differing residues in the binding pocket. rcsb.orgresearchgate.net These structural studies provide critical atomic-level details about how this compound interacts with its target enzyme.
Data from the crystal structure of human ACC2 CT domain with CP-640186 (PDB ID: 3FF6) includes:
| Method | Resolution (Å) | R-Value Work | R-Value Free |
| X-RAY DIFFRACTION | 3.19 | 0.197 | 0.251 |
These structural studies are fundamental for understanding the precise binding mode of this compound and the differences in interaction between species or isoforms.
Computational Modeling and Simulation Techniques (e.g., Molecular Dynamics)
Computational modeling and simulation techniques, such as molecular docking and molecular dynamics (MD) simulations, are valuable tools for complementing experimental studies of this compound. These methods can predict binding modes, estimate binding affinities, and simulate the dynamic behavior of the compound in complex with its target enzyme. mdpi.comd-nb.infousp.brtandfonline.com
Molecular docking studies have been performed using the co-crystal structure of ACC in complex with this compound (e.g., PDB ID: 3FF6) as a template to investigate the binding of this compound and other potential inhibitors to the ACC enzyme, particularly within the CT domain's active site. researchgate.netmdpi.comnih.gov These studies aim to understand the interactions between the compound and key amino acid residues in the binding pocket. mdpi.comtandfonline.com
Molecular dynamics simulations can provide insights into the stability of the enzyme-inhibitor complex and the conformational changes that may occur upon binding. usp.brtandfonline.com While the search results mention the use of MD simulations in the context of studying ACC and inhibitor interactions generally usp.brtandfonline.com, specific detailed MD simulation data focused solely on this compound are not extensively provided. However, the application of these techniques, often in conjunction with QSAR (Quantitative Structure-Activity Relationship) analysis, is highlighted as a strategy for the design and study of ACC inhibitors, including understanding the binding mode of compounds like this compound. mdpi.comtandfonline.com
Computational methods have been used to reproduce solved ligand/ACC complexes, including that of CP-640186, with high fidelity, and predict favorable affinities, demonstrating their utility in validating experimental findings and guiding further research. d-nb.info
Future Directions and Translational Research Potential
Exploring Novel Mechanistic Pathways and Therapeutic Indications for ACC Inhibition
Beyond its well-established role in metabolic disorders, research is exploring novel therapeutic indications for ACC inhibition. Studies have indicated the potential of CP 640186 as an antiviral agent, specifically against the dengue virus (DENV). nih.govmdpi.comresearchgate.net Research suggests that this compound can significantly inhibit DENV proliferation by affecting cellular lipid synthesis, which is crucial for viral replication. nih.govmdpi.comresearchgate.net A mechanism study indicated that this compound inhibited ACC activation and disrupted the cellular lipid environment necessary for viral proliferation. nih.govresearchgate.net In a DENV2 infection mouse model, oral administration of this compound significantly improved the survival rate. nih.govresearchgate.net This suggests that targeting lipid synthesis via ACC inhibition could be a promising strategy for developing new antiviral drugs against DENV. nih.govresearchgate.net
Furthermore, the role of ACC inhibition in cancer therapeutics is also being explored. researchgate.netpatsnap.comnih.gov Elevated ACC expression and lipogenesis are observed in cancer cells, highlighting their importance in cancer development and progression and suggesting ACCs as potential therapeutic targets. nih.gov
Investigation of Synergistic Effects in Combination Therapies with Other Metabolic Modulators
Investigating the synergistic effects of this compound or other ACC inhibitors in combination with other metabolic modulators is a key area of future research, particularly for complex metabolic diseases like nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). researchgate.netnih.govsci-hub.se The combination of ACC inhibitors with other drugs is considered a new strategy for the treatment of these conditions. nih.govsci-hub.se For example, relevant combination therapies currently in clinical research involve ACC inhibitors in combination with FXR agonists and ASK-1 inhibitors. sci-hub.se Another approach being investigated is the combination of DGAT2 inhibitors with ACC inhibitors. sci-hub.se These combination therapies are anticipated to show promise in the future. sci-hub.se
Development of Highly Selective ACC Isoform Inhibitors and Improved Analogs
While this compound is a non-selective ACC inhibitor, inhibiting both ACC1 and ACC2, the development of highly selective ACC isoform inhibitors and improved analogs of this compound is an ongoing area of research. columbia.eduresearchgate.netmdpi.comselleckchem.compnas.org Although non-selective inhibitors like this compound have shown efficacy in metabolic syndrome models, studies in ACC2 knockout mice and with selective inhibitors suggest the potential benefits of isoform-selective inhibition. columbia.eduresearchgate.net ACC1 is primarily involved in fatty acid synthesis in lipogenic tissues, while ACC2 is mainly associated with regulating fatty acid oxidation in oxidative tissues. researchgate.netsci-hub.seselleckchem.com Developing inhibitors that selectively target one isoform could allow for tissue-specific interventions and potentially different physiological outcomes. columbia.edusci-hub.se
This compound itself is a metabolically stable analog of an earlier compound, CP-610431. mdpi.comsci-hub.senih.gov Research continues to develop new compounds based on the structure of this compound and other ACC inhibitors, aiming for improved potency, selectivity, and pharmacokinetic properties. nih.govsci-hub.semdpi.comclockss.org Molecular docking studies are being used to understand the binding modes of these inhibitors to the carboxyltransferase (CT) domain of ACC, which is the target site for this compound. mdpi.compnas.orgpnas.org This structural information aids in the rational design of more effective inhibitors. mdpi.com
Unraveling Undiscovered Cellular and Systemic Pathways Influenced by this compound
Further research is needed to fully unravel the undiscovered cellular and systemic pathways influenced by this compound and ACC inhibition. While its primary effects on fatty acid synthesis and oxidation are well-documented, the broader impact on cellular metabolism, signaling pathways, and systemic functions is still being explored. columbia.eduresearchgate.netnih.govmdpi.com For instance, studies on the antiviral effects of this compound against DENV suggest an influence on cellular lipid environments critical for viral replication, highlighting a pathway beyond typical energy metabolism regulation. nih.govmdpi.comresearchgate.net The observation of this compound stimulating insulin (B600854) sensitivity in animal models also points to complex systemic effects involving glucose homeostasis. columbia.eduresearchgate.netmerckmillipore.combellbrooklabs.com Continued investigation using advanced techniques is necessary to map the complete network of cellular and systemic changes induced by ACC inhibition.
Application of this compound in Chemical Genetics and Systems Biology Studies
In systems biology, this compound can be used in conjunction with high-throughput techniques such as transcriptomics, proteomics, and metabolomics to gain a comprehensive view of the cellular response to ACC inhibition. researchgate.net Metabolomics approaches, for example, can identify key enzymes and metabolic pathways affected by ACC inhibitors through the analysis of dose-dependent metabolite changes. researchgate.net Real-time NMR-based studies are also being explored to investigate the effects of ACC inhibitors like this compound on fatty acid synthesis in living cells, providing insights into drug efficacy and metabolic fluxes. chemrxiv.org These approaches can help to identify novel therapeutic targets and to understand the complex interplay between fatty acid metabolism and other cellular pathways.
Q & A
What is the primary biochemical target of CP 640186, and how does its inhibition affect cellular metabolism?
This compound is a membrane-permeable inhibitor of acetyl-CoA carboxylase (ACC), targeting both ACC1 (rat liver IC50: 53 nM) and ACC2 (rat skeletal muscle IC50: 61 nM). ACC catalyzes the rate-limiting step in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. Inhibition disrupts lipid biosynthesis, redirecting metabolic flux toward fatty acid oxidation. Researchers should validate target specificity using ACC knockout models or competitive binding assays .
What experimental protocols are recommended for assessing this compound's inhibitory activity in vitro?
Standard protocols include:
- Enzyme activity assays : Measure ACC activity via malonyl-CoA production using spectrophotometry or LC-MS. Include positive controls (e.g., TOFA) and negative controls (vehicle-only).
- Cell-based models : Use hepatocytes or adipocytes to evaluate lipid accumulation (Oil Red O staining) and mitochondrial β-oxidation (radiolabeled palmitate).
- Dose-response curves : Determine IC50 values across 1–100 nM concentrations, ensuring metabolic stability comparisons (e.g., vs. CP-610431) .
How can researchers address discrepancies in this compound's inhibitory potency across different cell lines or tissue types?
Discrepancies may arise due to:
- Isoform expression heterogeneity : Quantify ACC1/ACC2 mRNA or protein levels (qPCR/Western blot) in cell lines.
- Metabolic state : Pre-incubate cells in nutrient-deprived media to standardize baseline ACC activity.
- Permeability differences : Validate intracellular compound levels via LC-MS. Use structurally distinct ACC inhibitors (e.g., ND-630) as comparative controls .
What strategies optimize this compound's stability and bioavailability in longitudinal metabolic studies?
- Formulation : Use hydrochloride salts (e.g., CP-640186 HCl) for improved solubility in aqueous buffers.
- Storage : Aliquot stock solutions in DMSO at -80°C to prevent freeze-thaw degradation.
- Pharmacokinetics : Monitor plasma half-life in vivo using C57BL/6 mice, adjusting dosing intervals based on hepatic clearance rates .
What are the critical parameters to control when designing experiments to evaluate this compound's impact on lipid accumulation?
- Cell type : Primary adipocytes or HepG2 cells for lipid metabolism studies.
- Culture conditions : Maintain consistent glucose/fetal bovine serum concentrations to avoid confounding lipid flux.
- Controls : Include ACC1/ACC2 siRNA knockdowns to confirm on-target effects .
How can computational modeling be integrated with experimental data to predict off-target effects of this compound?
- Molecular docking : Use AutoDock Vina to screen this compound against structural homologs (e.g., propionyl-CoA carboxylase).
- Cheminformatics : Analyze PubChem BioActivity data for shared off-target hits among ACC inhibitors.
- Validation : Perform kinome-wide profiling (e.g., KINOMEscan) to rule out kinase interactions .
What validated assays exist for quantifying ACC activity modulation by this compound in primary cell cultures?
- Malonyl-CoA quantification : LC-MS/MS with isotopic internal standards (e.g., d3-malonyl-CoA).
- 14C-acetate incorporation : Measure de novo lipogenesis in primary hepatocytes.
- Seahorse XF assays : Monitor real-time oxygen consumption rate (OCR) to assess β-oxidation changes .
What systemic approaches reconcile conflicting data on this compound's role in macrophage polarization versus adipocyte differentiation?
- Multi-omics integration : Combine RNA-seq (polarization markers: CD86, IL-1β) with lipidomics to identify tissue-specific ACC dependencies.
- Pathway crosstalk : Map AMPK/ACC signaling nodes using phosphoproteomics (e.g., p-ACC Ser79).
- In vivo validation : Use myeloid-specific ACC1 knockout mice to isolate immune vs. metabolic effects .
What are the established criteria for confirming target engagement specificity of this compound in complex biological systems?
- Competitive binding : Co-treat with excess ACC substrate (biotin carboxylase domain peptides) to reverse inhibition.
- Genetic validation : Compare effects in WT vs. ACC1/ACC2 double-knockout models.
- Thermal proteome profiling (TPP) : Identify protein targets with shifted melting temperatures post-treatment .
How should researchers design multi-omics studies to elucidate this compound's downstream metabolic network perturbations?
- Transcriptomics : RNA-seq to identify ACC-regulated genes (e.g., FASN, CPT1A).
- Metabolomics : LC-MS profiling of TCA cycle intermediates and acyl-carnitines.
- Integration tools : Use MetaboAnalyst 5.0 for pathway enrichment analysis, cross-referencing with KEGG ACC-associated pathways .
Key Notes for Experimental Design
- Dosage : Start with 10–100 nM in vitro; adjust for tissue penetration in vivo.
- Data normalization : Express ACC activity relative to citrate synthase (mitochondrial content control) .
- Contradiction resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
